An In-Depth Technical Guide to (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol: A Novel Building Block for Advanced Research
An In-Depth Technical Guide to (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol: A Novel Building Block for Advanced Research
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, a fluorinated aromatic alcohol with significant potential in the synthesis of complex molecules and active pharmaceutical ingredients.
Executive Summary
(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is an emerging chemical intermediate whose structural features—a brominated phenyl ring, a trifluoroethoxy group, and a benzylic alcohol—make it a versatile scaffold for a variety of chemical transformations. The presence of the bromine atom provides a handle for cross-coupling reactions, while the trifluoroethoxy moiety can enhance metabolic stability, lipophilicity, and binding affinity of derivative compounds. The primary alcohol functional group allows for further modifications, such as oxidation to the corresponding aldehyde or acid, or conversion to ethers and esters. This guide will delve into the known identifiers, physicochemical properties, a plausible synthetic route, potential applications, and safety considerations for this compound, providing a foundational resource for its use in research and development.
Chemical Identity and Core Identifiers
Precise identification is paramount for the procurement, application, and regulatory compliance of any chemical substance. While a specific CAS number for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is not readily found in major public databases, it is available as a research chemical from specialized suppliers[1]. For clarity and to distinguish it from a close structural analog, (3-Bromo-4-(trifluoromethoxy)phenyl)methanol (CAS No. 85366-65-0)[2][3], the key identifiers for the title compound are detailed below.
| Identifier | Value | Source |
| IUPAC Name | (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol | - |
| Molecular Formula | C9H8BrF3O2 | - |
| Molecular Weight | 285.06 g/mol | - |
| Canonical SMILES | C1=CC(=C(C=C1CO)Br)OCC(F)(F)F | - |
| InChI | InChI=1S/C9H8BrF3O2/c10-7-3-6(5-14)1-2-8(7)15-4-9(11,12)13/h1-3,14H,4-5H2 | - |
Physicochemical Properties: An Insight-Driven Perspective
Experimental data on the physicochemical properties of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol are not extensively documented. However, by leveraging knowledge of its structural motifs and data from analogous compounds, we can infer a set of expected properties that are crucial for its handling, reaction planning, and purification.
| Property | Predicted Value/Range | Rationale and Expert Commentary |
| Appearance | White to off-white solid | Aromatic alcohols of this molecular weight are typically crystalline solids at room temperature. |
| Melting Point | 70-90 °C | The presence of the trifluoroethoxy group and bromine atom increases the molecular weight and potential for crystal lattice interactions compared to simpler benzyl alcohols. |
| Boiling Point | > 300 °C (at 760 mmHg) | The high molecular weight and polarity suggest a high boiling point. Decomposition may occur at atmospheric pressure. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | The polar alcohol group imparts some solubility in polar organic solvents, while the aromatic ring and halogenation suggest poor water solubility. |
| pKa | ~14-15 | The acidity of the benzylic alcohol is expected to be similar to that of other benzyl alcohols. |
Strategic Synthesis: A Proposed Experimental Protocol
The synthesis of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol can be logically approached from commercially available starting materials. A plausible and efficient two-step synthesis is outlined below, commencing with the trifluoroethoxylation of a substituted phenol followed by the reduction of a benzaldehyde. This proposed pathway is designed for high regioselectivity and yield, drawing upon well-established synthetic transformations.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde
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To a stirred solution of 3-bromo-4-hydroxybenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
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Stir the mixture at room temperature for 30 minutes.
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Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) (1.2 eq.) dropwise to the reaction mixture.
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Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
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Cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde.
Step 2: Synthesis of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol
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Dissolve the 3-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde (1.0 eq.) from Step 1 in methanol.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
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Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the final product, (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol.
Applications in Research and Drug Discovery
The unique combination of functional groups in (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol makes it a highly valuable building block in several areas of chemical research, particularly in the synthesis of novel therapeutic agents.
Scaffold for Cross-Coupling Reactions
The aryl bromide is a key functional group for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
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Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
Role of the Trifluoroethoxy Group
The 2,2,2-trifluoroethoxy group is a bioisostere for other alkoxy groups and can confer several advantageous properties to a molecule, including:
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Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.
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Enhanced Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.
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Modulation of Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups.
Potential Therapeutic Areas
Given the prevalence of brominated and fluorinated motifs in modern pharmaceuticals, derivatives of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol could be explored as intermediates for the synthesis of novel compounds targeting a wide range of diseases, including:
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Oncology
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Inflammatory diseases
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Infectious diseases
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Neurological disorders
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions should be taken when handling (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol. While a specific safety data sheet (SDS) is not widely available, general guidelines for handling halogenated aromatic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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In case of Contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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Skin: Wash off with soap and plenty of water.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol represents a promising and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, enabling the construction of complex molecular architectures. While detailed experimental data for this specific compound is still emerging, its structural relationship to well-known chemical entities allows for the rational design of synthetic routes and the prediction of its utility in the development of novel chemical matter. This guide serves as a foundational resource to empower researchers to explore the full potential of this valuable synthetic intermediate.
References
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Thermo Fisher Scientific. Safety Data Sheet. (Generic). Available at: [Link]
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Capot Chemical Co., Ltd. MSDS of [3-bromo-4-(hydroxymethyl)phenyl]methanol. Available at: [Link]
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3M. Safety Data Sheet. (Generic). Available at: [Link]
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Dana Bioscience. (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol 5g. Available at: [Link]
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PubChem. Methanol, bromo-. Available at: [Link]
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PubChem. 3-Bromo-4-(trifluoromethoxy)benzaldehyde. Available at: [Link]
